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Introduction

Antimony phosphate is a material of interest in various fields, including catalysis and materials
science. Its surface chemistry dictates its reactivity, stability, and overall performance. X-ray
Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique ideal for
investigating such materials.[1] XPS provides detailed information about the elemental
composition, empirical formula, and chemical and electronic states of the elements within the
top 10 nanometers of the material's surface.[1][2] This application note provides a detailed
protocol for the XPS analysis of antimony phosphate powders, focusing on sample handling,
data acquisition, and spectral interpretation, particularly the deconvolution of overlapping
spectral regions.

Quantitative Data: Binding Energies

The following tables summarize the characteristic binding energies for antimony, phosphorus,
and oxygen species commonly observed in the XPS analysis of antimony phosphate and
related compounds. These values are crucial for the accurate identification of chemical states.
All spectra should be charge-referenced to the adventitious carbon C 1s peak at 284.8 eV or
285.0 eV.[3][4]

Table 1: Antimony (Sb 3d) Core Level Binding Energies
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. Sb 3ds/2 Binding Sb 3ds/2 Binding Spin-Orbit Splitting
Chemical State

Energy (eV) Energy (eV) (eV)
Metallic Sb (Sbh°) ~528.3[5][6] ~537.7 ~9.4
Antimony (Ill) Oxide

529.9 - 530.3[5][7] 539.3 - 539.7 ~9.4

(Sbh2053)

| Antimony (V) Oxide (Sb20s) | ~530.9[5][7] | ~540.3[8] | ~9.4 |

Note: The Sb 3ds/2 peak has a direct overlap with the O 1s peak. Analysis relies on fitting the
non-overlapping Sb 3ds/z peak and using a fixed spin-orbit splitting and intensity ratio (3:2) to
determine the Sb 3ds/2 contribution.[5][8][9]

Table 2: Phosphorus (P 2p) Core Level Binding Energies

Chemical State P 2p Binding Energy (eV) Notes

Not typically expected in

Metal Phosphide ~128.5[10] .
antimony phosphate.
Appears as a broad,
asymmetric peak due to
Phosphate (PO437) 133.0 - 134.8[10][11]

closely spaced spin-orbit
components (A= 0.87 eV).[10]

| P-O Bond | 133.5 - 135.5[12][13] | Binding energy can shift based on the degree of
polymerization.[11] |

Table 3: Oxygen (O 1s) Core Level Binding Energies
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Chemical State O 1s Binding Energy (eV) Notes

This is the primary region

Metal Oxide (Sb-0O) 529.0 - 530.5[4][14] .

of overlap with Sb 3ds/2.

o Found in terminal phosphate

Non-bridging Oxygen (P=0) 530.5 - 532.0[11]

groups.

Indicates the linkage between
Bridging Oxygen (Sbh-O-P) 533.1-533.6[11] antimony and phosphate

groups.

Often present on the surface
Hydroxyl Groups (-OH) ~531.5 - 532.5[15]

due to hydration.

| Adsorbed Water (H20) | ~533.9 - 535.7[15][16] | Physisorbed water on the sample surface. |

Experimental Protocols
Sample Preparation and Mounting (Powder)

Proper sample preparation is critical to avoid surface contamination and ensure high-quality
data.[17] Antimony phosphate is an insulating powder, which requires careful mounting to
mitigate surface charging.

Materials:

Antimony Phosphate Powder

Powder-free nitrile gloves[17][18]

Clean spatula and tweezers[18]

XPS sample holder (stub)

Double-sided conductive carbon tape[19][20]

Pressurized nitrogen or argon for cleaning (optional)

Protocol:
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Work in a clean environment. Wear powder-free gloves throughout the procedure.[20]
Clean the XPS sample holder with isopropyl alcohol and dry it thoroughly.[20]

Cut a small piece of double-sided conductive carbon tape (e.g., 5x5 mm) and affix it firmly to
the center of the sample holder.[19]

Using a clean spatula, carefully place a small amount of the antimony phosphate powder
onto the carbon tape.

Gently press the powder onto the tape with the flat side of the spatula to ensure good
adhesion and a relatively flat surface.[19][20] Do not touch the analysis area with your
fingers or tools that are not clean.[19]

Turn the sample holder upside down and tap it gently to remove any loose powder.[19][20]
This step is crucial to prevent contamination of the XPS instrument's vacuum system.

Visually inspect the sample to ensure a uniform, thin layer of powder is well-adhered to the
tape.

Mount the sample holder into the XPS introduction chamber for pump-down.

Alternative Method: For a more uniform surface, the powder can be pressed into high-purity

indium foil, which is a favored but more complex method.[18][20]

XPS Data Acquisition

Instrumentation:

X-ray Photoelectron Spectrometer
Monochromatic Al Ka X-ray source (1486.6 eV)

Low-energy electron flood gun for charge neutralization[3][21]

Protocol:
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o System Check: Ensure the main analysis chamber pressure is in the ultra-high vacuum
(UHV) range (e.g., < 10=8 mbar).[22]

o Charge Neutralization: Since antimony phosphate is an insulator, a buildup of positive
charge on the surface during analysis is expected.[21] Activate the low-energy electron flood
gun and optimize its settings to minimize this charging effect. This can be initially tested on a
known insulating standard like PET or Al20s.[3][21]

e Survey Scan:
o Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy).
o Use a high pass energy (e.g., 160 eV) for good signal-to-noise ratio.
o This scan is used to identify all elements present on the surface.
e High-Resolution Scans:
o Acquire high-resolution spectra for the core levels of interest.
o Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.
o Regions to scan:
» Sb 3d/ O 1s: 525 - 550 eV (ensure both Sb 3ds/2 and Sb 3ds/2 peaks are captured).[14]
= P2p:125-140eV.

s C 1s: 280 - 295 eV (for charge referencing).

Data Processing and Analysis

Software: CasaXPS or similar data analysis software.
Protocol:

o Charge Correction: Load the high-resolution spectra. Calibrate the binding energy scale by
setting the main C 1s peak (from adventitious carbon) to 284.8 eV or 285.0 eV.[3][4] Apply
this shift to all other spectra (Sb 3d, P 2p, O 15s).
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e Background Subtraction: Apply a Shirley-type background to each high-resolution spectrum
to remove the signal from inelastically scattered electrons.[4]

e Peak Fitting (Deconvolution):
o Use a mixed Gaussian-Lorentzian line shape for fitting the peaks.[4]

o P 2p: Fit the asymmetric peak envelope with the P 2ps/2 and P 2pi/2 doublet, constraining
the peak separation to ~0.87 eV and the area ratio to 2:1.[10]

o Sb 3d/ O 1s Deconvolution (Critical Step): a. Focus on the clean, non-overlapping Sb 3ds/
2 peak first (around 539-540 eV). Fit this peak to determine its binding energy, full width at
half maximum (FWHM), and area. b. Constrain the Sb 3ds/2 peak by setting its binding
energy to be ~9.3-9.4 eV lower than the fitted Sb 3ds/2 peak.[5][7] c. Constrain the area
ratio of Sb 3ds/2 to Sb 3ds/2 to 3:2.[8] d. Constrain the FWHM of the Sb 3ds/2 peak to be
the same as the Sb 3ds/z peak. e. The remaining un-fitted intensity in the ~529-534 eV
region can now be attributed to the various chemical states of the O 1s signal. Fit these
with separate components according to the binding energies in Table 3.

e Quantification: Calculate the atomic concentrations of the elements using the peak areas
from the high-resolution scans and the appropriate relative sensitivity factors (RSFs)
provided by the instrument manufacturer.[4]

Visualizations
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Caption: Experimental workflow for XPS analysis of antimony phosphate powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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